molecular formula C6H12N2O B1480436 4-Amino-5,5-dimethylpyrrolidin-2-one CAS No. 2092756-44-8

4-Amino-5,5-dimethylpyrrolidin-2-one

Cat. No.: B1480436
CAS No.: 2092756-44-8
M. Wt: 128.17 g/mol
InChI Key: XISSLDCYZINPLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5,5-dimethylpyrrolidin-2-one is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Amino-5,5-dimethylpyrrolidin-2-one (commonly referred to as ADMPO) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of ADMPO, highlighting its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound includes an amino group that enhances its interaction with biological targets. The compound can be synthesized through various methods, including condensation reactions and modifications of existing pyrrolidine derivatives.

The biological activity of ADMPO is attributed to its ability to modulate enzyme activity and interact with specific receptors. The following mechanisms have been identified:

  • Enzyme Modulation : ADMPO has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Its amino group facilitates binding to active sites, altering enzyme kinetics.
  • Receptor Interaction : The compound may act on various receptors, influencing signaling pathways that are crucial for cell proliferation and survival.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have demonstrated that ADMPO possesses significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Properties : Preliminary investigations suggest that ADMPO can inhibit the growth of cancer cells in vitro. Its mechanism may involve the induction of apoptosis and modulation of cell cycle progression.
  • Neuroprotective Effects : There are indications that ADMPO may protect neuronal cells from oxidative stress, which is relevant for neurodegenerative diseases.

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Antibacterial Efficacy : A study tested ADMPO against Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics . The results suggest that ADMPO could serve as a scaffold for developing new antibacterial agents.
  • Cancer Cell Line Studies : In vitro assays using human cancer cell lines indicated that ADMPO inhibited cell proliferation by inducing apoptosis. The study utilized flow cytometry to assess cell cycle changes, revealing a G1 phase arrest in treated cells.

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell TypeMechanismReference
AntimicrobialE. coli, S. aureusEnzyme inhibition
AnticancerHuman cancer cell linesApoptosis induction
NeuroprotectiveNeuronal cellsOxidative stress reduction

Properties

IUPAC Name

4-amino-5,5-dimethylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-6(2)4(7)3-5(9)8-6/h4H,3,7H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISSLDCYZINPLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC(=O)N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-5,5-dimethylpyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
4-Amino-5,5-dimethylpyrrolidin-2-one
Reactant of Route 3
4-Amino-5,5-dimethylpyrrolidin-2-one
Reactant of Route 4
4-Amino-5,5-dimethylpyrrolidin-2-one
Reactant of Route 5
4-Amino-5,5-dimethylpyrrolidin-2-one
Reactant of Route 6
4-Amino-5,5-dimethylpyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.